1,1'-(Pyrazolidine-1,2-diyl)diethanone

Description

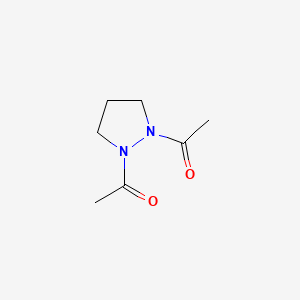

Structure

3D Structure

Properties

CAS No. |

55249-74-6 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

1-(2-acetylpyrazolidin-1-yl)ethanone |

InChI |

InChI=1S/C7H12N2O2/c1-6(10)8-4-3-5-9(8)7(2)11/h3-5H2,1-2H3 |

InChI Key |

DDVNBIDMFCUYKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCN1C(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 1,1 Pyrazolidine 1,2 Diyl Diethanone

Reactivity of the Pyrazolidine (B1218672) Ring System

The pyrazolidine ring is a five-membered saturated heterocycle containing two adjacent nitrogen atoms. In 1,1'-(Pyrazolidine-1,2-diyl)diethanone, both nitrogen atoms are acylated, which significantly influences the ring's reactivity. The electron-withdrawing nature of the acetyl groups reduces the nucleophilicity of the nitrogen atoms, making them less susceptible to electrophilic attack compared to unsubstituted pyrazolidines.

The pyrazolidine ring can potentially undergo ring-opening reactions under specific conditions, although the stability of the N-N bond, fortified by the diacetyl substitution, would likely require forcing conditions. Ring-opening could be initiated by reductive cleavage of the N-N bond or by nucleophilic attack at the ring carbons, though the latter is less common for simple saturated pyrazolidines.

Furthermore, pyrazolidine derivatives can participate in cycloaddition reactions. While the diacetylation in this compound diminishes the typical reactivity of the nitrogen atoms, the ring structure could still influence the stereochemical outcome of reactions at the acetyl groups.

Transformations of the Ethanone Functional Groups

The two ethanone (acetyl) groups are the primary sites of chemical reactivity in this compound. These groups can undergo a variety of transformations common to ketones and amides.

The carbonyl carbons of the acetyl groups are electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of tetrahedral intermediates, which can then be protonated to yield addition products. The reactivity of these acetyl groups is somewhat attenuated by the resonance delocalization of the nitrogen lone pairs into the carbonyl groups, a characteristic feature of amides. wikipedia.org

Table 1: Potential Nucleophilic Addition Reactions at the Acetyl Groups

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Hydride | Sodium borohydride (NaBH₄) | 1,1'-(Pyrazolidine-1,2-diyl)bis(1-hydroxyethane) |

| Organometallics | Grignard reagents (RMgX) | 1,1'-(Pyrazolidine-1,2-diyl)bis(2-hydroxypropan-2-yl) derivatives |

| Cyanide | Hydrogen cyanide (HCN) | 1,1'-(Pyrazolidine-1,2-diyl)bis(2-cyano-2-hydroxypropane) |

It is important to note that the diacylhydrazine nature of the molecule might lead to different reactivity compared to simple amides, and the proximity of the two acetyl groups could allow for intramolecular reactions or chelation with certain reagents.

Condensation reactions provide a pathway to expand the molecular scaffold of this compound. libretexts.org These reactions typically involve the reaction of the enolate of the acetyl group with an electrophile, or the direct reaction of the carbonyl group with a nucleophile followed by dehydration.

One potential condensation reaction is the aldol condensation, where the acetyl groups, under basic or acidic conditions, can react with aldehydes or ketones to form β-hydroxy carbonyl compounds, which may subsequently dehydrate to form α,β-unsaturated systems. Intramolecular condensation between the two acetyl groups is also a possibility, potentially leading to the formation of a fused ring system.

Another important class of condensation reactions involves the reaction with hydrazine (B178648) derivatives to form hydrazones, or with primary amines to form imines. These reactions could be used to link the pyrazolidine core to other molecular fragments.

Derivatization Strategies for N,N'-Diacetylpyrazolidine

Derivatization of this compound can be approached by targeting either the acetyl groups or the pyrazolidine ring. As discussed, the acetyl groups are more amenable to modification.

Table 2: Potential Derivatization Strategies

| Target Functional Group | Reaction Type | Reagents | Potential Derivative |

|---|---|---|---|

| Acetyl Carbonyl | Reduction | LiAlH₄, NaBH₄ | Diol derivatives |

| Acetyl Carbonyl | Grignard Reaction | RMgBr, RLi | Tertiary alcohol derivatives |

| Acetyl α-Carbon | Halogenation | NBS, Br₂ | α-Haloacetyl derivatives |

| Pyrazolidine Ring | Ring Functionalization | (Hypothetical) | Substituted pyrazolidine derivatives |

Derivatization of the pyrazolidine ring itself would likely require more specialized and potentially harsh reaction conditions due to the deactivating effect of the acetyl groups. However, radical reactions or metallation could potentially introduce functionality onto the ring carbons.

Stability and Degradation Pathways of this compound in Various Chemical Environments

The stability of this compound is influenced by factors such as pH, temperature, and the presence of nucleophiles or electrophiles.

Hydrolytic Stability: The amide linkages in the molecule are susceptible to hydrolysis under both acidic and basic conditions. researchgate.net

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen would make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the N-acetyl bond, ultimately yielding acetic acid and pyrazolidine or its further degradation products.

Base-catalyzed hydrolysis: Nucleophilic attack of a hydroxide ion on the carbonyl carbon would also lead to the cleavage of the amide bond, forming acetate (B1210297) and the pyrazolidine ring.

The N-N bond of the pyrazolidine ring may also be susceptible to cleavage under certain hydrolytic conditions, although the diacyl substitution likely enhances its stability compared to the parent heterocycle.

Thermal Stability: Diacylhydrazine derivatives can exhibit varying thermal stabilities. nih.gov Decomposition of this compound at elevated temperatures could proceed through several pathways, including fragmentation of the pyrazolidine ring, cleavage of the N-acetyl groups, or more complex rearrangement reactions. The specific degradation products would depend on the conditions, such as the presence of oxygen or other reactive species. Studies on similar heterocyclic compounds have shown that thermal degradation can be a multi-step process. mdpi.comnih.gov

Table 3: Predicted Stability and Degradation in Different Environments

| Environment | Condition | Predicted Stability | Likely Degradation Pathway | Potential Products |

|---|---|---|---|---|

| Aqueous | Acidic (e.g., pH < 4) | Low | Hydrolysis of amide bonds | Acetic acid, pyrazolidine salts |

| Aqueous | Neutral (e.g., pH 7) | Moderate | Slow hydrolysis | Acetic acid, pyrazolidine |

| Aqueous | Basic (e.g., pH > 10) | Low | Hydrolysis of amide bonds | Acetate salts, pyrazolidine |

| Thermal | Elevated Temperature | Moderate to Low | Ring cleavage, N-C bond scission | Various small molecules, char |

Advanced Spectroscopic and Analytical Characterization of 1,1 Pyrazolidine 1,2 Diyl Diethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of 1,1'-(Pyrazolidine-1,2-diyl)diethanone, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the different sets of protons. The methylene (B1212753) protons of the pyrazolidine (B1218672) ring are expected to show complex splitting patterns due to their diastereotopic nature and coupling to adjacent protons. The two acetyl groups, being chemically equivalent, should theoretically produce a single sharp resonance for the six methyl protons.

In the ¹³C NMR spectrum, three distinct resonances are expected. A signal in the downfield region corresponds to the carbonyl carbons of the acetyl groups. The methylene carbons of the pyrazolidine ring would appear as two separate signals, and a single signal in the upfield region would represent the two equivalent methyl carbons. The specific chemical shifts are influenced by the solvent and the electronic environment created by the diamide (B1670390) functionality. researchgate.netresearchgate.net

Table 1: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl (CH₃) | Singlet | Upfield region |

| Pyrazolidine (CH₂) | Multiplet | Mid-field region |

| Pyrazolidine (CH₂) | Multiplet | Mid-field region |

| Carbonyl (C=O) | - | Downfield region |

Note: Actual chemical shifts require experimental determination.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to probe its structure through controlled fragmentation. The molecular ion peak ([M]⁺) in the mass spectrum would appear at an m/z value corresponding to the compound's molecular weight of 156.18. bldpharm.com

The fragmentation of this compound under electron ionization is expected to proceed through several predictable pathways. A primary fragmentation event would likely be the cleavage of one of the acetyl groups, resulting in a prominent fragment ion. Subsequent fragmentation could involve the loss of the second acetyl group or the opening of the pyrazolidine ring. The analysis of these fragment ions provides valuable confirmation of the compound's structure. bldpharm.comchemicalbook.com

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment |

|---|---|

| 156 | [C₇H₁₂N₂O₂]⁺ (Molecular Ion) |

| 113 | [M - COCH₃]⁺ |

| 70 | [M - 2(COCH₃)]⁺ |

| 43 | [CH₃CO]⁺ |

Note: The relative abundance of fragments requires experimental measurement.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in this compound. The key vibrational modes provide a molecular fingerprint.

The IR spectrum is expected to be dominated by a strong absorption band characteristic of the amide carbonyl (C=O) stretching vibration, typically appearing in the region of 1650-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the methyl and methylene groups, and C-N stretching vibrations associated with the pyrazolidine ring.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. It would be particularly useful for observing the symmetric vibrations of the molecule and the C-C backbone of the pyrazolidine ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~2850-3000 | C-H stretching (alkyl) |

| ~1650-1700 | C=O stretching (amide) |

| ~1400-1470 | C-H bending (alkyl) |

| ~1200-1300 | C-N stretching |

Note: Specific peak positions and intensities are subject to experimental verification.

Elemental Analysis for Compositional Verification

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound, with the molecular formula C₇H₁₂N₂O₂, the theoretical elemental composition can be calculated. This experimental technique is crucial for confirming the purity and identity of a synthesized sample by comparing the measured percentages to the theoretical values.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 53.83% |

| Hydrogen | H | 1.01 | 12 | 12.12 | 7.76% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 17.95% |

| Oxygen | O | 16.00 | 2 | 32.00 | 20.50% |

| Total | | | | 156.21 | 100.00% |

X-ray Crystallography for Solid-State Structural Determination

A successful crystallographic analysis would reveal the puckering of the five-membered pyrazolidine ring and the orientation of the two acetyl substituents relative to the ring. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of the molecules in the crystal lattice. chemicalbook.com The determination of the space group and unit cell dimensions would provide a complete picture of the solid-state architecture.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of 1,1 Pyrazolidine 1,2 Diyl Diethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of a molecule, from which various properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. A typical DFT study on 1,1'-(Pyrazolidine-1,2-diyl)diethanone would involve:

Geometry Optimization: Determining the lowest energy arrangement of atoms in the molecule. This would provide key information on bond lengths, bond angles, and dihedral angles.

Electronic Property Calculation: Once the optimized geometry is found, properties such as the dipole moment, polarizability, and vibrational frequencies (for comparison with experimental infrared and Raman spectra) could be calculated.

Without specific research, no data on the optimized geometry or electronic properties of this compound can be provided.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results but are computationally more demanding than DFT. A high-accuracy ab initio study would be valuable for benchmarking the results from DFT and for obtaining very precise energetic and structural information. No such studies on this compound have been identified.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and shapes of these orbitals are crucial for understanding a molecule's reactivity, electronic transitions, and chemical stability. rsc.orglibretexts.org An FMO analysis of this compound would reveal:

Reactivity Sites: The locations of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Electronic Transitions: The energy gap between the HOMO and LUMO is related to the energy required for the lowest-energy electronic transition, which can be correlated with UV-Visible spectroscopy.

A data table for FMO analysis would typically include the energies of the HOMO and LUMO, the HOMO-LUMO gap, and visualizations of the orbital distributions. Regrettably, this information is not available for the target compound.

Conformational Analysis and Dynamics

The flexibility of the pyrazolidine (B1218672) ring and the rotation around the N-C and C-C bonds of the acetyl groups mean that this compound can exist in multiple conformations.

A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify all stable conformers and the transition states that connect them. This would provide a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. Such an analysis would typically generate a table of relative energies and key geometrical parameters for each identified conformer. This information is currently unavailable.

Dynamic NMR (DNMR) is an experimental technique used to study the rates of conformational changes in molecules. bldpharm.com If this compound undergoes conformational exchange on the NMR timescale, the NMR spectrum will show temperature-dependent changes, such as line broadening and coalescence. By analyzing these changes, the energy barriers for conformational interchange can be determined.

Computational methods can be used to corroborate and interpret DNMR results by calculating the energy barriers between different conformers. This powerful combination of experiment and theory provides a detailed understanding of the dynamic processes occurring in a molecule. No DNMR studies or associated computational corroborations for this compound have been reported in the scientific literature.

Reaction Mechanism Elucidation via Computational Pathways

The study of reaction mechanisms through computational means provides a molecular-level understanding of how chemical transformations occur. For a molecule like this compound, theoretical chemistry could offer profound insights into its reactivity.

Computational chemists typically employ methods rooted in quantum mechanics, such as Density Functional Theory (DFT) or ab initio calculations, to map out the potential energy surface of a reaction. This process involves:

Identification of Stationary Points: This includes the reactants, products, and any intermediates, which are located as minima on the potential energy surface.

Locating Transition States: The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Its geometry and energy are crucial for understanding the reaction kinetics.

Calculation of Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), a key factor in the rate of a reaction. A lower activation energy implies a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located transition state correctly connects the intended species.

For this compound, such studies could elucidate the mechanisms of its formation, for instance, the acylation of a pyrazolidine ring, or its potential decomposition pathways. However, no specific studies detailing these pathways have been published.

Solvent Effects on Molecular Structure and Reactivity

The solvent in which a chemical reaction is performed can significantly influence its rate, selectivity, and even the stability of the molecules involved. Computational chemistry provides tools to model these interactions and predict their consequences.

Solvent effects are generally modeled in two ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's structure and properties. For this compound, an implicit model could predict changes in its conformational equilibrium or shifts in its spectroscopic properties when moved from a nonpolar solvent like hexane (B92381) to a polar one like water.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. nih.gov For this compound, which contains carbonyl oxygens that can act as hydrogen bond acceptors, an explicit model could be used to study its interaction with protic solvents like water or alcohols. Such studies can reveal detailed information about the solvation shell and its impact on the molecule's reactivity. nih.govnih.gov

A hybrid approach, combining an explicit description of the first solvation shell with an implicit model for the bulk solvent, often provides a balance of accuracy and computational cost. nih.gov Investigations into how different solvents affect the planarity of the pyrazolidine ring or the rotational barriers of the acetyl groups in this compound would be a valuable application of these methods, though no such research has been documented.

Synthetic Applications and Material Science Relevance of N,n Diacetylpyrazolidine Scaffolds

Role as Versatile Building Blocks in Organic Synthesis

Heterocyclic compounds are fundamental building blocks in the synthesis of a vast array of complex organic molecules, including pharmaceuticals and agrochemicals. Pyrazolidines, as a class of saturated N-heterocycles, serve as valuable synthons due to the inherent reactivity of the N-N bond and the potential for functionalization at various positions on the ring. csic.esresearchgate.net

The compound 1,1'-(Pyrazolidine-1,2-diyl)diethanone can be viewed as a protected form of the parent pyrazolidine (B1218672) hydrazine (B178648). The acetyl groups modulate the nucleophilicity of the nitrogen atoms and can act as protecting groups that can be removed or transformed under specific conditions. This latent reactivity makes the scaffold a versatile intermediate. For instance, the general reactivity of the pyrazolidine core allows for its use in cycloaddition reactions and as a precursor to other functionalized molecules. researchgate.net The presence of the two carbonyl groups in the acetyl moieties also introduces sites for potential chemical modification, such as enolate formation or condensation reactions, further expanding its synthetic utility.

Precursors for Complex Heterocyclic Systems

One of the most significant applications of pyrazolidine derivatives is their use as precursors for constructing more elaborate, fused heterocyclic systems. These complex scaffolds are often found in biologically active compounds. The N,N'-diacetylated pyrazolidine framework is an ideal starting point for creating bicyclic structures, particularly pyrazolo[1,2-a]pyrazole derivatives.

Research has demonstrated the synthesis of 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles through the [3+2] cycloaddition of azomethine imines with alkynes. nih.gov The key azomethine imine intermediates are typically generated from pyrazolidin-3-ones, which are structurally related to this compound. It is chemically feasible to convert the diacetylated compound into the necessary pyrazolidinone precursor, making it a valuable starting material for this powerful ring-fusing methodology. nih.govnih.gov This approach provides access to a variety of substituted bicyclic pyrazolidinones, which have shown potential as inhibitors of enzymes like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase. nih.gov

| Precursor Type | Reaction | Resulting Heterocyclic System | Potential Application | Reference |

|---|---|---|---|---|

| Pyrazolidinone-derived Azomethine Imines | Copper-Catalyzed [3+2] Cycloaddition | Pyrazolo[1,2-a]pyrazoles | Anti-malarial, Kinase Inhibition | nih.gov |

| Hydrazine & 1,3-Dicarbonyls | Four-Component Condensation | Pyrazolo[1,2-b]phthalazines | Pharmaceutical Scaffolds | nih.gov |

| Functionalized Pyrazoles | Diazotization and Cyclization | Pyrazolo[5,1-c] csic.esnih.goveajournals.orgtriazines | Dyes, Functional Materials | researchgate.net |

Applications in Ligand Design for Coordination Chemistry

The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions to form stable complexes with specific geometries and electronic properties. Nitrogen-containing heterocycles are a cornerstone of ligand design. nih.govnih.gov this compound possesses several features that make it a promising, albeit underexplored, candidate for ligand development.

The two nitrogen atoms of the pyrazolidine ring can act as donor sites. More significantly, the two acetyl groups offer a platform for synthetic modification. By analogy with 2,6-diacetylpyridine, a widely used precursor in ligand synthesis, the acetyl groups of N,N'-diacetylpyrazolidine can undergo condensation reactions with various amines to form Schiff base ligands. researchgate.neteajournals.org This could lead to the formation of novel multidentate ligands capable of coordinating with a single metal center or bridging multiple metal ions. The saturated, non-planar pyrazolidine backbone would enforce a specific three-dimensional arrangement of the coordinating arms, influencing the geometry and reactivity of the resulting metal complex.

| Ligand Precursor | Key Structural Features | Typical Modification Reaction | Resulting Ligand Type | Reference |

|---|---|---|---|---|

| This compound | Two N-acetyl groups, pyrazolidine core | Condensation with amines | Potentially multidentate Schiff base ligands | (Inferred) |

| 2,6-Diacetylpyridine | Two acetyl groups on pyridine (B92270) ring | Condensation with amines | Pincer-type diiminopyridine (DIP) ligands | researchgate.neteajournals.org |

| Pyrazine-2-carbohydrazonamide | Pyrazine N-donors, hydrazone moiety | Direct coordination | Bidentate N,N donors | nih.gov |

| Pyrazole-acetamide | Pyrazole (B372694) N-donors, amide group | Direct coordination | Mononuclear complexes | nih.gov |

Integration into Polymeric and Advanced Material Architectures

The incorporation of heterocyclic units into polymer backbones or as pendant groups can impart unique properties to the resulting materials, such as thermal stability, specific binding capabilities, or responsiveness to stimuli. While there is no direct literature on the use of this compound in polymer science, its structure suggests potential pathways for its integration into advanced materials.

A common strategy involves the synthesis of functional monomers that can be polymerized using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method is well-suited for acrylamide-type monomers, such as N,N-dimethylacrylamide (DMA), which is structurally related to the N-acetyl groups of the target compound. psu.edunih.gov By chemically modifying this compound to introduce a polymerizable moiety (e.g., a vinyl or acryloyl group), it could be used as a functional monomer or cross-linker. The resulting polymer would feature pyrazolidine units, potentially creating materials with novel chelating properties for metal sequestration or as a basis for hydrogels with specific thermal or pH-responsive behaviors. nih.govmdpi.com

Development of New Synthetic Methodologies Utilizing this compound

The development of novel synthetic methods is crucial for advancing chemical synthesis, enabling the construction of complex molecules with greater efficiency and selectivity. nih.gov The unique structure of this compound makes it a potential substrate for developing new chemical transformations.

As mentioned, the copper-catalyzed azomethine imine-alkyne cycloaddition (CuAIAC) is a powerful tool for building fused pyrazole systems. nih.gov The development of this methodology relies on the accessibility of the requisite azomethine imine precursors. Utilizing stable, storable starting materials like N,N'-diacetylpyrazolidine to generate these reactive intermediates in situ would represent a significant methodological advancement. Research into the selective activation and transformation of the N-acetyl groups could unlock new pathways for generating 1,3-dipoles, which are highly valuable in cycloaddition chemistry for the synthesis of complex heterocyclic libraries. nih.govnih.gov The exploration of this compound's reactivity could thus lead to new, efficient strategies for drug discovery and materials science.

Future Directions and Emerging Research Avenues

Innovations in Green Chemistry Approaches for N,N'-Diacetylpyrazolidine Synthesis

The development of environmentally benign synthetic routes for heterocyclic compounds is a cornerstone of modern chemistry. For N,N'-Diacetylpyrazolidine, future research could pivot towards green chemistry principles to enhance efficiency and sustainability. Current green strategies for related pyrazole (B372694) and pyrazolidine (B1218672) derivatives often employ catalyst-free conditions, microwave irradiation, or ultrasound-assisted synthesis to reduce reaction times and energy consumption. amanote.compharmacyjournal.inforesearchgate.netnih.govmdpi.comd-nb.infomdpi.comnih.govresearchgate.netbeilstein-journals.orgnih.govpreprints.orgekb.eg

One promising avenue is the exploration of one-pot multicomponent reactions . These reactions, which combine multiple starting materials in a single step, are inherently atom-economical and reduce waste by minimizing intermediate purification steps. researchgate.netmdpi.com Investigating a one-pot synthesis for N,N'-Diacetylpyrazolidine could significantly streamline its production.

Furthermore, the use of alternative energy sources like microwave and ultrasound irradiation has proven effective in accelerating the synthesis of various N-heterocycles. nih.govmdpi.comnih.govpreprints.orgekb.eg A comparative study of these techniques for the synthesis of N,N'-Diacetylpyrazolidine could identify the most efficient and scalable method.

Table 1: Potential Green Synthesis Strategies for N,N'-Diacetylpyrazolidine

| Strategy | Potential Advantages |

| Catalyst-Free Synthesis | Avoids toxic metal catalysts, simplifies purification. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potentially higher yields. |

| Ultrasound-Assisted Synthesis | Enhanced mass transfer, localized high temperatures and pressures. |

| One-Pot Reactions | Increased efficiency, reduced waste, atom economy. |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The reactivity of the N,N'-diacetylated pyrazolidine ring system is an area ripe for investigation. The presence of two amide functionalities on the saturated five-membered ring suggests a unique electronic environment that could lead to novel chemical transformations. Future research should focus on systematically exploring its reactivity with various electrophiles and nucleophiles to map out its chemical behavior. Understanding these fundamental reaction pathways is crucial for its potential application as a building block in the synthesis of more complex molecules.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. For N,N'-Diacetylpyrazolidine, Density Functional Theory (DFT) calculations could be employed to investigate its electronic structure, conformational preferences, and spectroscopic properties. Such studies can provide valuable insights into the molecule's stability and potential reaction mechanisms at a molecular level.

Molecular dynamics (MD) simulations could further be used to study the dynamic behavior of N,N'-Diacetylpyrazolidine in different solvent environments. wikipedia.orgscielo.brresearchgate.netnih.govresearchgate.netresearchgate.netnih.govnih.gov This would be particularly relevant for understanding its potential role in biological systems or as a component in materials science. Conformational analysis through both computational and experimental methods, such as NMR spectroscopy, would be essential to understand the three-dimensional structure and its influence on reactivity. beilstein-journals.orgnih.gov

Table 2: Potential Computational Studies on N,N'-Diacetylpyrazolidine

| Computational Method | Research Focus |

| Density Functional Theory (DFT) | Electronic structure, conformational analysis, reaction energetics. |

| Molecular Dynamics (MD) | Dynamic behavior in solution, interaction with other molecules. |

| Conformational Analysis | Preferred 3D structures, influence on reactivity. |

Integration of 1,1'-(Pyrazolidine-1,2-diyl)diethanone in Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions, offers exciting possibilities for the application of N,N'-Diacetylpyrazolidine. The molecule's structure, featuring potential hydrogen bond donors and acceptors, could allow it to participate in the formation of self-assembled structures or act as a guest in host-guest complexes . nih.govnih.govnih.govnih.gov

Future research could explore the ability of N,N'-Diacetylpyrazolidine to form inclusion complexes with macrocyclic hosts such as cyclodextrins or calixarenes. scielo.brnih.govnih.gov The formation of such complexes could modify its physical properties, such as solubility, and could be a strategy for its formulation in various applications. Investigating its ability to self-assemble into larger, ordered structures through hydrogen bonding or other non-covalent interactions could also lead to the development of new materials with interesting properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.